molecular formula C6H3BrF3NO B6615524 5-bromo-2-(difluoromethoxy)-3-fluoropyridine CAS No. 1214351-62-8

5-bromo-2-(difluoromethoxy)-3-fluoropyridine

Cat. No. B6615524
CAS RN: 1214351-62-8
M. Wt: 241.99 g/mol
InChI Key: MEOKCSLNZFBSEM-UHFFFAOYSA-N
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Description

5-bromo-2-(difluoromethoxy)-3-fluoropyridine, also known as 5-Br-DMPF, is an important organic compound used in many scientific research applications. It is a colorless, volatile, and water-soluble liquid, and is a derivative of pyridine. It is a versatile building block for organic synthesis, and has many potential applications in the field of medicinal chemistry.

Scientific Research Applications

5-bromo-2-(difluoromethoxy)-3-fluoropyridine is an important building block for organic synthesis, and is widely used in the field of medicinal chemistry. It is used as a starting material in the synthesis of many biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It is also used in the synthesis of a variety of other compounds, such as dyes, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, which can lead to the inhibition of cell proliferation.
Biochemical and Physiological Effects
5-bromo-2-(difluoromethoxy)-3-fluoropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. It has also been shown to have antioxidant activity, and to reduce the production of free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-(difluoromethoxy)-3-fluoropyridine in lab experiments include its low cost, its water-solubility, and its high reactivity. However, it also has some limitations, such as its volatility and its tendency to form unstable intermediates.

Future Directions

There are a number of potential future directions for research involving 5-bromo-2-(difluoromethoxy)-3-fluoropyridine. These include the development of new synthetic methods for the preparation of the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted on its biochemical and physiological effects, as well as on its potential toxicity. Finally, further research could be conducted to explore the potential of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine as a building block for the synthesis of other compounds.

Synthesis Methods

5-bromo-2-(difluoromethoxy)-3-fluoropyridine can be prepared through a three-step synthesis process. The first step involves the reaction of 2-bromo-3-fluoropyridine with difluoromethoxybenzene in the presence of a base, such as sodium hydride, to form 5-bromo-2-(difluoromethoxy)-3-fluoropyridine. The second step involves the reaction of the intermediate product with a base, such as potassium carbonate, to form the desired product. The final step involves the purification of the product by recrystallization.

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOKCSLNZFBSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine

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